molecular formula C8H19ClN2O B1527433 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride CAS No. 1236256-85-1

2-Amino-N-isopropyl-3-methylbutanamide hydrochloride

Cat. No.: B1527433
CAS No.: 1236256-85-1
M. Wt: 194.7 g/mol
InChI Key: UTQHDZOSAMEOSM-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-3-methylbutanamide hydrochloride is a small organic compound of significant interest in biochemical and cardiovascular research for its potential to directly modulate PCSK9 protein activity . PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) is a key regulatory protein in cholesterol homeostasis, primarily known for its role in promoting the degradation of hepatic low-density lipoprotein receptors (LDLRs) . Elevated PCSK9 activity leads to reduced LDLR availability on cell surfaces, resulting in higher levels of circulating low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular diseases . This compound serves as a valuable research tool for studying the structure-activity relationship of PCSK9 inhibitors. Researchers can use it to explore the intricate binding kinetics between PCSK9 and the LDLR, with the goal of developing therapeutic strategies to increase LDLR density on hepatocytes and enhance the clearance of LDL-C from the bloodstream . Its application is fundamental for advancing the understanding of lipid metabolism and identifying new approaches for managing conditions like familial hypercholesterolemia (FH) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-3-methyl-N-propan-2-ylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-5(2)7(9)8(11)10-6(3)4;/h5-7H,9H2,1-4H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQHDZOSAMEOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-isopropyl-3-methylbutanamide hydrochloride, also known as isopropylphenidate or IPPH , is a compound that has gained attention for its potential biological activities, particularly in the context of neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C8H19ClN2OC_8H_{19}ClN_2O. Its structure consists of an amino group, an isopropyl group, and a methylbutanamide moiety, which contribute to its unique pharmacological profile.

PropertyValue
Molecular Weight182.70 g/mol
SolubilitySoluble in water
Melting PointNot specified

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly related to the modulation of neurotransmitter systems.

  • Neurotransmitter Modulation : The compound has been shown to interact with voltage-gated sodium channels (Nav), particularly Nav1.6. Studies have indicated that it may function as a positive allosteric modulator, enhancing the activity of these channels which are crucial in neuronal excitability and signal propagation .
  • Antiproliferative Activity : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects in cancer cell lines. For instance, certain analogs demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . This suggests potential therapeutic applications in oncology.

The biological activity of this compound is primarily attributed to its ability to modulate ion channels and affect cellular signaling pathways.

  • Voltage-Gated Sodium Channels : The compound's interaction with Nav1.6 channels indicates a mechanism where it may stabilize the open state of the channel or enhance its responsiveness to depolarization, leading to increased neuronal firing rates .
  • Cell Cycle Arrest and Apoptosis : In cancer studies, specific analogs were found to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 cells. This was evidenced by flow cytometry analyses showing increased sub-G1 populations indicative of apoptotic cells .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Neuronal Excitability : A study demonstrated that compounds structurally related to this compound could reverse hyperexcitability in neurons induced by pathological conditions such as epilepsy . This highlights the potential for developing neurotherapeutics targeting sodium channels.
  • Anticancer Activity Assessment : In vitro assays revealed that certain derivatives could inhibit tubulin polymerization, a critical process for mitosis. The ability to disrupt microtubule dynamics suggests a mechanism similar to established chemotherapeutics like vincristine and paclitaxel .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Sodium Channel ModulationPositive allosteric modulation
AntiproliferativeIC50 values (10–33 nM)
Cell Cycle ArrestG2/M phase arrest

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-isopropyl-3-methylbutanamide hydrochloride is being investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit:

  • Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against cancer cell lines, indicating that this compound could be explored for anticancer drug development .
  • Neurological Applications : Compounds with structural similarities are being researched for their potential use in treating neurological disorders such as Alzheimer's disease .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation and Reduction : These reactions can modify functional groups within the compound, allowing for the creation of derivatives with enhanced or altered properties.
  • Substitution Reactions : The amino groups can participate in nucleophilic substitution reactions, leading to the synthesis of more complex molecules.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of structurally related compounds on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting that this compound could have similar effects if further investigated .

Case Study 2: Neurological Activity

Research into amino-substituted compounds has shown promise in modulating neurotransmitter systems. For instance, derivatives of 2-amino compounds have been linked to anticonvulsant activities, indicating that this compound might be explored for its potential neuroprotective effects and efficacy in treating seizures .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Nitrogen Substituent Key Functional Groups Reference CAS/ID
2-Amino-N-isopropyl-3-methylbutanamide HCl C₈H₁₉ClN₂O* ~194.7 (calc.) Isopropyl Amide, primary amine, HCl Not explicitly listed
2-Amino-N-ethyl-3-methylbutanamide HCl C₇H₁₇ClN₂O 180.68 Ethyl Amide, primary amine, HCl 1236254-95-7
2-Amino-N,N-diethyl-3-methylbutanamide HCl C₉H₂₁ClN₂O 208.73 Diethyl Amide, primary amine, HCl 1236263-36-7
2-Amino-N-cyclopentyl-3-methylbutanamide HCl C₁₀H₂₁ClN₂O 220.74 Cyclopentyl Amide, primary amine, HCl 1236262-43-3
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ 195.69 Methyl (ester), methylamino Ester, secondary amine, HCl EP 4374877

*Inferred molecular formula based on structural similarity to analogs.

Key Observations :

  • Functional Groups: The presence of an amide group distinguishes these compounds from ester-containing analogs like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, which may exhibit higher hydrolytic instability .

Physicochemical Properties

  • Molecular Weight : Increases with larger substituents (e.g., cyclopentyl vs. ethyl), impacting lipophilicity and membrane permeability .
  • Hydrogen Bonding: All compounds feature a primary amine and amide group, contributing to high hydrogen bond donor/acceptor counts (e.g., 3 H-bond donors in the cyclopentyl derivative ). This enhances solubility in aqueous media compared to non-polar analogs.
  • Melting Points and Stability: Hydrochloride salts generally exhibit higher melting points and improved stability over free bases. For example, 2-Amino-N-ethyl-3-methylbutanamide HCl is stored at room temperature, indicating moderate stability .

Preparation Methods

Acid Chloride Route

  • Starting from (S)-2-methoxy-3-methylbutanoic acid (a suitable amino acid derivative), the acid is dissolved in dichloromethane with a catalytic amount of dimethylformamide.
  • The solution is cooled to 0°C, and oxalyl chloride is added dropwise to convert the acid to the acid chloride.
  • After completion (about 1 hour), the solvent is removed under vacuum.
  • The crude acid chloride is redissolved in acetonitrile.
  • DIPEA (N,N-Diisopropylethylamine) is added as a base, followed by the addition of isopropylamine.
  • The mixture is stirred overnight (~12 hours) to form the amide.
  • Final isolation and purification yield the amide, which can then be converted to the hydrochloride salt by treatment with HCl in an organic solvent such as dichloromethane or trifluoroacetic acid (TFA).

This method was described in detail in a synthesis of related amides and is applicable to this compound preparation.

Coupling Reagent Route

  • The amino acid derivative is dissolved in a polar aprotic solvent such as acetonitrile.
  • Coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) are added along with DIPEA.
  • After a short activation period (~5 minutes), isopropylamine is introduced.
  • The reaction proceeds under mild conditions, typically at room temperature, for several hours.
  • The amide product is isolated and converted to the hydrochloride salt by acid treatment.

This approach offers milder conditions and often higher yields compared to the acid chloride method.

Conversion to Hydrochloride Salt

  • The free amide base is dissolved in an organic solvent such as dichloromethane.
  • Anhydrous hydrogen chloride gas or hydrochloric acid solution in an appropriate solvent (e.g., dioxane or ethyl acetate) is added dropwise.
  • The mixture is stirred for several hours to ensure complete salt formation.
  • The hydrochloride salt precipitates or can be isolated by solvent removal and recrystallization.

This step ensures improved stability, solubility, and handling of the compound as a solid salt form.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
1 (S)-2-methoxy-3-methylbutanoic acid + oxalyl chloride, DMF catalyst, 0°C, DCM Formation of acid chloride intermediate
2 Acid chloride + isopropylamine + DIPEA, acetonitrile, RT, 12h Formation of 2-Amino-N-isopropyl-3-methylbutanamide
3 Treatment with HCl in DCM or TFA, RT, 4h Formation of hydrochloride salt

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Proton and carbon NMR confirm the amide bond formation and substitution pattern.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with the expected molecular weight of the compound.
  • Melting Point and Purity : Hydrochloride salts typically exhibit sharp melting points indicative of purity.
  • Chirality : The stereochemistry is preserved during synthesis, as confirmed by chiral HPLC or optical rotation measurements.

Comparative Notes on Methods

Feature Acid Chloride Method Coupling Reagent Method
Reaction Conditions Requires low temperature, moisture sensitive Mild conditions, room temperature
Reagents Oxalyl chloride, DMF catalyst HATU, HOAt, DIPEA
Yield Moderate to high Often higher yields
Purity Good, but may require careful workup Typically high purity
Scalability Industrially feasible but requires careful handling of acid chlorides More convenient for lab-scale and scalable synthesis
Safety Oxalyl chloride is corrosive and toxic Safer reagents but more expensive

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride, and how can purity be ensured?

A: The synthesis typically involves amidation reactions between (S)-2-amino-3-methylbutanoic acid derivatives and isopropylamine, followed by hydrochloride salt formation. Key steps include:

  • Amidation : Reacting the carboxylic acid precursor (e.g., activated ester or acid chloride) with isopropylamine under anhydrous conditions .
  • Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or dioxane) to precipitate the hydrochloride salt .
  • Purification : Crystallization from ethanol/water mixtures or column chromatography (for intermediates) ensures >95% purity. Monitoring via HPLC or NMR (e.g., ¹H-NMR δ 1.02 for tert-butyl groups) confirms structural integrity .

Advanced Reaction Optimization

Q. Q: How can researchers optimize reaction yields for large-scale synthesis of this compound?

A: Advanced methodologies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency.
  • Catalysis : Using HOBt/DCC or EDC/NHS systems to activate carboxylic acids improves coupling yields .
  • Flow Chemistry : Continuous reactors reduce side reactions and improve scalability for intermediates .
  • Process Analytics : In-line FTIR or PAT (Process Analytical Technology) monitors reaction progress in real time .

Analytical Characterization

Q. Q: What advanced analytical techniques are critical for confirming the structure and purity of this compound?

A: Beyond basic NMR and HPLC:

  • LC-MS/MS : Validates molecular weight (e.g., [M+H]⁺ ion) and detects trace impurities .
  • X-ray Crystallography : Resolves stereochemistry of chiral centers, critical for biological activity studies .
  • Isotopic Labeling : Deuterated analogs (e.g., CD₃ groups) aid in metabolic stability assays using ²H-NMR .

Biological Activity Profiling

Q. Q: How can researchers design experiments to evaluate the compound’s potential pharmacological activity?

A: Key approaches include:

  • In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values are derived from dose-response curves .
  • Cell-Based Models : Assess cytotoxicity or apoptosis induction in cancer cell lines (e.g., MTT assay) .
  • Target Validation : Use CRISPR/Cas9 knockouts to confirm specificity in disease-relevant pathways .

Addressing Data Contradictions

Q. Q: How should researchers reconcile conflicting data on the compound’s biological activity across studies?

A: Case study framework:

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., pH, serum concentration) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
  • Structural Confirmation : Verify if discrepancies arise from stereochemical impurities (e.g., enantiomer ratios) via chiral HPLC .

Stability and Storage

Q. Q: What storage conditions and stability assessments are recommended for long-term use?

A:

  • Storage : -20°C under argon in amber vials to prevent hydrolysis .
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 1 month) with LC-MS monitoring identify decomposition products (e.g., free amine or oxidized derivatives) .

Advanced Applications in Drug Development

Q. Q: How can this compound serve as a precursor for prodrug design?

A: Methodological strategies:

  • Esterification : Modify the amide group with pH-sensitive esters (e.g., pivaloyloxymethyl) to enhance bioavailability .
  • Click Chemistry : Attach targeting moieties (e.g., folate) via azide-alkyne cycloaddition for tumor-specific delivery .

Safety and Handling in Academic Labs

Q. Q: What safety protocols are critical when handling this hydrochloride salt?

A:

  • PPE : Use nitrile gloves and fume hoods to avoid inhalation of HCl vapors .
  • Waste Disposal : Neutralize aqueous waste with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-isopropyl-3-methylbutanamide hydrochloride
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2-Amino-N-isopropyl-3-methylbutanamide hydrochloride

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